molecular formula C14H14N2O3S B2597741 Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 81022-06-2

Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B2597741
CAS No.: 81022-06-2
M. Wt: 290.34
InChI Key: FDGVMMPDUHTKRC-UHFFFAOYSA-N
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Description

Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]benzothiazole core. Key structural attributes include an ethoxy substituent at position 7 and an ethyl ester group at position 2 (Figure 1). The ethoxy group at position 7 likely enhances lipophilicity, influencing bioavailability and target binding, while the ester moiety at position 2 offers a handle for further chemical modifications .

Properties

IUPAC Name

ethyl 6-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-3-18-9-5-6-11-12(7-9)20-14-15-10(8-16(11)14)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGVMMPDUHTKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate typically involves the condensation of 2-aminobenzothiazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the ethoxy group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Biological Activities

Research has indicated that compounds within the benzothiazole class exhibit a wide spectrum of biological activities including:

  • Antimicrobial Properties : Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has shown promising antibacterial and antifungal activities. Studies suggest that derivatives of benzothiazoles can inhibit the growth of various pathogens .
  • Anticancer Potential : The imidazo-benzothiazole structure is associated with anticancer properties. Some derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Medicinal Chemistry Applications

The compound's unique structure makes it a candidate for drug development. It can be explored for:

  • Pharmaceutical Development : Due to its biological activity, researchers are investigating its potential as a lead compound for developing new antimicrobial or anticancer drugs. Its efficacy against resistant strains of bacteria could be particularly valuable in addressing public health concerns regarding antibiotic resistance .
  • Diagnostic Applications : The compound may also have potential in the development of diagnostic agents due to its interaction with biological targets .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of benzothiazoles exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized various concentrations of the compound to assess its minimum inhibitory concentration (MIC) against selected bacterial strains .
  • Anticancer Efficacy Assessment : In vitro studies indicated that this compound could inhibit cell proliferation in several cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with closely related analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities References
Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate Ethoxy (C7), ethyl ester (C2) 332.37* Not yet reported (inferred potential: anti-inflammatory, hypoglycemic)
Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate Bromo (C5), ethyl ester (C2) 303.18 Potential halogen-dependent bioactivity (e.g., enzyme inhibition)
Ethyl 5,6,7-trimethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate Trimethoxy (C5, C6, C7), ethyl ester (C2) 392.41 Enhanced solubility due to methoxy groups; possible CNS activity
Ethyl 2-methylbenzo-[d]imidazo[2,1-b]thiazole-3-carboxylate Methyl (C2), ethyl ester (C3) 261.20 Demonstrated utility in amide coupling for drug discovery

*Calculated based on molecular formula C₁₄H₁₃N₂O₃S.

Key Observations :

  • Halogen vs. Alkoxy Substituents : Bromine at position 5 (as in ) may confer electrophilic reactivity, enhancing interactions with biological targets, whereas ethoxy/methoxy groups improve solubility and modulate electronic effects .
  • Positional Effects : The ethyl ester at position 2 (target compound) vs. position 3 () alters steric and electronic profiles, impacting binding affinity .
Spectroscopic and Physicochemical Properties

Comparative spectroscopic data highlight structural distinctions:

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Mass Spec (m/z)
Target compound ~1685–1700* Ethoxy: δ 1.35 (t, 3H), δ 4.35 (q, 2H) 332.37 (M+H⁺)
Ethyl 2-methylbenzo-imidazo-thiazole-3-carboxylate 1685 Methyl: δ 2.28 (s, 3H) 261.2 (M+H⁺)
Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate 1705 Bromo: δ 7.85 (s, 1H, C5-H) 303.18 (M+H⁺)

*Inferred from analogous esters in .

Key Observations :

  • The ester carbonyl stretch (~1685–1700 cm⁻¹) is consistent across derivatives .
  • Ethoxy protons in the target compound (δ 1.35 ppm, triplet; δ 4.35 ppm, quartet) distinguish it from methyl-substituted analogs .

Biological Activity

Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

  • Molecular Formula: C₁₃H₁₄N₂O₄S
  • Molecular Weight: 286.33 g/mol
  • CAS Number: [not available in sources]

The compound features an imidazo-benzothiazole core, which is known to exhibit various biological activities due to its ability to interact with multiple biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. A notable study demonstrated that benzothiazole-based compounds could inhibit the activity of heat shock protein 90 (Hsp90), a critical chaperone involved in cancer cell survival and proliferation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-7[data not available]
Benzothiazole Derivative XMCF-73.9 ± 0.1
Benzothiazole Derivative YHeLa[data not available]

The mechanism of action includes the degradation of Hsp90 client proteins without inducing the heat shock response, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus[data not available]
Escherichia coli[data not available]

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR studies on benzothiazole-based compounds have revealed critical structural features that contribute to their biological activity. The presence of an ethoxy group at position 7 enhances solubility and bioavailability, while modifications at other positions can significantly impact potency and selectivity.

Key Findings from SAR Studies:

  • Aromatic Ring: Essential for binding interactions with target proteins.
  • Cationic Center: Increases affinity for negatively charged biological targets.
  • Benzothiazole Moiety: Contributes to the overall stability and activity against cancer cells.

Case Study: Hsp90 Inhibition

In a study focused on Hsp90 inhibition, several benzothiazole derivatives were synthesized and tested for their antiproliferative effects on MCF-7 breast cancer cells. The results demonstrated that specific modifications to the benzothiazole structure led to enhanced potency compared to earlier compounds. The most effective derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as therapeutic agents.

Case Study: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections.

Q & A

Q. What are the common synthetic routes for Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors like ethyl 2-chloro-3-oxobutanoate or hydrazide derivatives. For example:

  • Step 1: React 2-aminobenzothiazole with ethyl ethoxycarbonylacetimidate hydrochloride under reflux in 1,4-dioxane to form the imidazo[2,1-b]benzothiazole core .
  • Step 2: Introduce the ethoxy group via nucleophilic substitution or oxidation of intermediates (e.g., using t-butyl hydroperoxide with N-iodosuccinimide) .
  • Step 3: Purify via column chromatography and crystallize from ethanol (yields: 57–88%) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Key signals include a singlet for methyl protons (δ 2.28 ppm in 1^1H NMR) and loss of ethoxy protons after hydrolysis .
  • Mass Spectrometry (MS): Confirm molecular weight via [M+1] peaks (e.g., m/z = 261.2 for intermediates) .
  • X-ray Diffraction (XRD): Refine structures using SHELX software (SHELXL for refinement, SHELXS for solution). Parameters include R1 < 0.05, wR2 < 0.15, and analysis of torsion angles (e.g., ester side chain: −155.2°) .

Q. What reaction conditions favor the formation of the imidazo[2,1-b]benzothiazole core?

Methodological Answer:

  • Catalysts: Use Lewis acids like C/TiO2_2·SO3_3·SbCl2_2 under solvent-free conditions for cyclization .
  • Temperature: Reflux in 1,4-dioxane (100–120°C) ensures efficient ring closure .
  • Workup: Isolate products via hot ethanol recrystallization to avoid side reactions .

Advanced Research Questions

Q. How to resolve discrepancies between spectroscopic data and crystallographic findings?

Methodological Answer:

  • Case Study: If NMR suggests planar geometry but XRD shows non-coplanar rings (e.g., dihedral angle = 89.6° between benzothiazole and chlorophenyl groups), prioritize XRD for conformational analysis. Use SHELXL refinement to validate H-bonding or π-π interactions (e.g., 3.666 Å stacking) .
  • Validation: Cross-check using DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths (±0.02 Å tolerance) .

Q. What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Trapping: Use Boc-protected intermediates to stabilize reactive groups during amide coupling (e.g., HATU/Hünig’s base for 80–90% coupling efficiency) .
  • Byproduct Mitigation: Employ click chemistry (CuAAC) for triazole formation, which minimizes side products .
  • Catalyst Recycling: Recover heterogeneous catalysts (e.g., C/TiO2_2·SO3_3·SbCl2_2) via simple filtration, enabling reuse for 3–5 cycles without yield drop .

Q. How to analyze non-covalent interactions in the crystal lattice using XRD data?

Methodological Answer:

  • π-π Stacking: Measure centroid-centroid distances (e.g., 3.666 Å in ) and dihedral angles (>80° indicates orthogonal stacking) .
  • Hydrogen Bonding: Use OLEX2 or Mercury to map donor-acceptor distances (e.g., C=O···H–N interactions at 2.8–3.0 Å) .
  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., 12% H···H, 8% C···O contacts) .

Q. What computational methods predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., SARS-CoV-2 Mpro^\text{pro}, ΔG = −8.2 kcal/mol) .
  • QSAR Modeling: Train models with descriptors like LogP, polar surface area, and H-bond acceptors (R2^2 > 0.85 for antimicrobial activity prediction) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

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